molecular formula C11H12ClN3O2 B3248936 2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate CAS No. 190771-58-5

2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate

Cat. No. B3248936
CAS RN: 190771-58-5
M. Wt: 253.68 g/mol
InChI Key: DCYYXKGWONGQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate” is a derivative of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine . This core structure is an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates .


Synthesis Analysis

An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves a seven-step process starting from dimethyl malonate, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the types of atoms present and their connectivity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its pyrrolo[2,3-d]pyrimidine core. This core is a common feature in several Janus kinase (JAK) inhibitors . The reactivity of this compound can be further influenced by the presence of the chloro and methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound’s solubility can be determined using various solvents .

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, compounds with a similar pyrrolo[2,3-d]pyrimidine core are known to inhibit the activity of one or more of the JAK family of enzymes . This interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .

Future Directions

Given the importance of the pyrrolo[2,3-d]pyrimidine core in pharmaceuticals, especially in JAK inhibitors , there is considerable interest in the synthesis and evaluation of its derivatives. Future research could focus on optimizing the synthesis process, exploring its reactivity, and investigating its potential applications in the treatment of various diseases .

properties

IUPAC Name

2-(4-chloro-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-7(16)17-4-3-8-5-15(2)11-9(8)10(12)13-6-14-11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYYXKGWONGQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CN(C2=C1C(=NC=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate
Reactant of Route 3
Reactant of Route 3
2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate
Reactant of Route 4
2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate
Reactant of Route 5
Reactant of Route 5
2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate
Reactant of Route 6
Reactant of Route 6
2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.